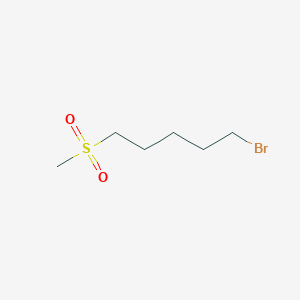

1-Bromo-5-methanesulfonylpentane

Description

Structurally, it combines alkyl halide reactivity with sulfonyl group polarity, making it a versatile intermediate in organic synthesis. The methanesulfonyl group enhances solubility in polar solvents and may influence nucleophilic substitution kinetics compared to simpler bromoalkanes.

Properties

Molecular Formula |

C6H13BrO2S |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

1-bromo-5-methylsulfonylpentane |

InChI |

InChI=1S/C6H13BrO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3 |

InChI Key |

SFYIPPUWBJQMKQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-methanesulfonylpentane can be synthesized through a multi-step process involving the bromination of pentane derivatives and subsequent introduction of the methanesulfonyl group. One common method involves the reaction of 5-pentanol with hydrobromic acid (HBr) to form 5-bromopentane. This intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) to yield 1-Bromo-5-methanesulfonylpentane.

Industrial Production Methods

Industrial production of 1-Bromo-5-methanesulfonylpentane typically involves large-scale bromination and sulfonylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-methanesulfonylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: The methanesulfonyl group can be converted to sulfonic acids or reduced to sulfides.

Scientific Research Applications

Applications in Organic Synthesis

-

Synthetic Intermediates :

- 1-Bromo-5-methanesulfonylpentane serves as an important building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

-

Medicinal Chemistry :

- The compound has potential applications in the development of drugs targeting various diseases. For instance, it can be utilized to synthesize inhibitors that affect biological pathways relevant to conditions such as cancer or metabolic disorders.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 1-bromo-5-methanesulfonylpentane in synthesizing novel anticancer agents. The compound was reacted with various nucleophiles to produce derivatives that exhibited significant cytotoxic activity against cancer cell lines. The research highlighted the compound's effectiveness in facilitating the formation of complex structures that are crucial for drug efficacy.

Case Study 2: Development of Bone Resorption Inhibitors

Another research effort explored the application of 1-bromo-5-methanesulfonylpentane in developing bone resorption inhibitors. The synthesis involved coupling the compound with specific amines to yield products that demonstrated promising results in inhibiting osteoclast activity, thus providing potential therapeutic options for osteoporosis treatment.

Industrial Applications

1-Bromo-5-methanesulfonylpentane is also being explored for its potential applications in industrial chemistry. Its ability to act as a selective reagent makes it valuable for processes requiring high specificity and efficiency.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methanesulfonylpentane involves its reactivity as a brominated alkane and a sulfonyl compound. The bromine atom can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and mechanistic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-5-methanesulfonylpentane with structurally related brominated alkanes, drawing inferences from the provided evidence and chemical principles:

Structural and Reactivity Analysis

Halogen Position and Chain Length :

- 1-Bromopentane (C₅) and 1-Bromooctane (C₈) exhibit typical SN2 reactivity, with longer chains (e.g., C₈) showing slower reaction rates due to steric hindrance .

- 1-Bromo-5-methanesulfonylpentane’s terminal bromide and mid-chain sulfonyl group may promote dual reactivity (e.g., alkylation and sulfonation).

- Functional Group Impact: The methanesulfonyl group increases polarity, likely improving solubility in aprotic solvents (e.g., DMSO) compared to non-polar 1-Bromopentane. 1-Bromo-5-chloropentane’s dual halogens enable sequential substitution reactions, whereas the sulfonyl group in the target compound may stabilize transition states or act as a leaving group under specific conditions .

- Safety and Handling: 1-Bromopentane is classified as flammable (flash point: 32°C) and a skin irritant .

Biological Activity

1-Bromo-5-methanesulfonylpentane is a sulfonyl halide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-Bromo-5-methanesulfonylpentane is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C6H13BrO2S |

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | 1-bromo-5-methanesulfonylpentane |

The presence of both a bromine atom and a methanesulfonyl group in its structure suggests potential reactivity and interactions with biological macromolecules.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various sulfonamide derivatives found that compounds with methanesulfonyl groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that the structural features of these compounds contribute to their effectiveness as antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research focused on sulfonamide compounds revealed that they could effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. The inhibition mechanism was attributed to the formation of a stable enzyme-inhibitor complex, suggesting that 1-bromo-5-methanesulfonylpentane might similarly inhibit DHPS .

Case Study 3: Cytotoxicity in Cancer Cells

A comparative analysis of various sulfonamide derivatives indicated that certain compounds exhibited selective cytotoxicity against human cancer cell lines. The study highlighted the importance of the sulfonyl group in mediating these effects, pointing towards the potential for 1-bromo-5-methanesulfonylpentane to serve as a lead compound in anticancer drug development .

The proposed mechanisms through which 1-bromo-5-methanesulfonylpentane may exert its biological effects include:

- Enzyme Inhibition: Binding to active sites of enzymes like DHPS, preventing substrate access.

- Antimicrobial Activity: Disruption of bacterial cell wall synthesis or function through interference with metabolic pathways.

- Cytotoxic Effects: Induction of apoptosis in cancer cells through oxidative stress or disruption of cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.